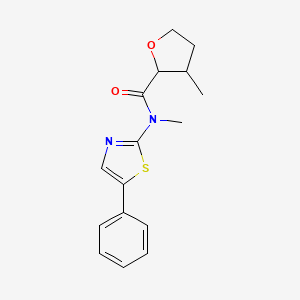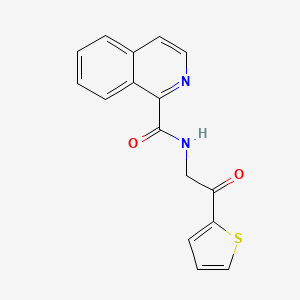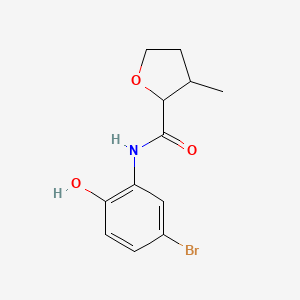![molecular formula C18H17FN2O2 B7640791 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a type of kinase inhibitor.
Mecanismo De Acción
The mechanism of action of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves the inhibition of certain kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the activation of B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of cancer cells. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the activity of BTK, ITK, and TEC kinase, which are responsible for the activation of BCR signaling pathway. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it an effective tool for studying the BCR signaling pathway. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the accuracy of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide. One of the significant directions is the development of more potent and selective kinase inhibitors that can target specific kinases involved in the activation of BCR signaling pathway. Another direction is the investigation of the potential applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound is also an essential future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of this compound can provide valuable insights into the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves several steps. The first step involves the reaction of 3-fluorophenol with 2-bromo-1-(cyanomethyl)ethylbenzene to form 1-(3-fluorophenoxy)-2-(cyanomethyl)ethylbenzene. The second step involves the reaction of the obtained compound with 2-bromo-N-(propan-2-yl)benzamide to form this compound.
Aplicaciones Científicas De Investigación
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of cancer. It has been found to inhibit the activity of certain kinases that are responsible for the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces cell death.
Propiedades
IUPAC Name |
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-13(12-23-17-4-2-3-16(19)11-17)21-18(22)15-7-5-14(6-8-15)9-10-20/h2-8,11,13H,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLHUGLNPWUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)NC(=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)

![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)

![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)